N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at the 4-position and a benzofuran-2-carboxamide moiety at the 2-position. The thiazole ring and benzofuran system are critical pharmacophores, often associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-6-8-13(9-7-12)15-11-24-19(20-15)21-18(22)17-10-14-4-2-3-5-16(14)23-17/h2-11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYXMHKDFWDUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzofuran moiety. One common method involves the cyclization of a thioamide with a haloketone to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 304.38 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.
Biological Activities
1. Antibacterial Properties
Research indicates that thiazole derivatives exhibit significant antibacterial activity. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide has shown efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.
2. Anticancer Activity
Thiazole compounds are also recognized for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
3. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory action is attributed to the modulation of pro-inflammatory cytokines.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli at low concentrations .
Case Study 2: Anticancer Properties
In a study published in Cancer Research, researchers investigated the anticancer effects of this compound on human breast cancer cells. The findings showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Carboxamide Moieties
2-(4-Chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Structure: Features an acetamide group linked to the thiazole ring and a 4-chlorophenoxy substituent.
- Synthesis: Prepared via coupling 2-(4-chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in dry dichloromethane. Yield and conditions emphasize the role of coupling agents in carboxamide formation .
- Key Data :
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
- Structure : Replaces benzofuran with a sulfanyl-acetamide group.
- Commercial Availability : Supplied by Key Organics and Ryan Scientific, indicating industrial relevance.
Sulfonamide and Sulfonyl Derivatives
4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide
- Structure : Dual sulfonamide groups attached to the thiazole ring.
- Crystallography :
- Comparison : The sulfonamide group introduces strong hydrogen-bonding capacity, unlike the carboxamide in the target compound, which may affect solubility and protein binding .
N-[4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide
- Structure : Cyclobutyl and naphthalene substituents.
- Synthesis : Highlights versatility in thiazole functionalization, though steric hindrance from the cyclobutyl group may reduce reactivity compared to planar aromatic substituents .
COX/LOX Inhibitors (Compounds 6a and 6b)
- Compound 6a: N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM).
- Compound 6b: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol. Activity: Selective COX-2 inhibitor with anti-inflammatory effects in vivo.
- However, phenolic -OH in 6b enhances selectivity via hydrogen bonding with COX-2 .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Table 2: Spectroscopic Comparison
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, potential therapeutic applications, and relevant research findings.
1. Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C20H16N2O2S
- CAS Number: 329226-81-5
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the thiazole ring followed by coupling with a benzofuran derivative. Various reaction conditions, including the use of catalysts and solvents, are optimized to achieve high yield and purity .
2.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with inhibition zones indicating significant antibacterial properties. For instance, compounds derived from thiazole structures have been reported to inhibit growth in both gram-positive and gram-negative bacteria .
2.2 Anticancer Activity
The compound has also been investigated for its anticancer potential. Several studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. A recent study highlighted that thiazole derivatives exhibit cytotoxic effects on different cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These targets may include enzymes or receptors involved in critical biological processes. For example, the compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's .
4.1 In Vitro Studies
A study evaluating the compound's inhibitory effects on AChE revealed an IC50 value comparable to standard drugs used in Alzheimer's treatment . The findings suggest that modifications to the thiazole structure can enhance biological activity.
4.2 Toxicity Studies
Toxicity assessments have shown that while the compound exhibits potent biological activities, it also necessitates careful evaluation of its safety profile. Long-term studies indicated potential cardiotoxic effects at higher doses, highlighting the need for further research into its pharmacokinetics and safety .
5. Conclusion
This compound represents a promising candidate for further development in therapeutic applications due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic efficacy while minimizing potential toxicity.
This compound's unique structural features contribute to its biological activity, making it a valuable subject for future medicinal chemistry studies aimed at developing novel therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and aminothiazole intermediates. For example, a general procedure involves activating the carboxylic acid (e.g., using HATU or DCC) and reacting it with 4-(4-methylphenyl)-1,3-thiazol-2-amine under inert conditions (N₂ atmosphere) in anhydrous DMF. Post-reaction purification is typically achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm the connectivity of the benzofuran and thiazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm for benzofuran) and thiazole ring protons (δ 6.8–7.5 ppm).
- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]⁺ at m/z 365.08).
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can SHELX software be utilized to resolve challenges in crystallizing this compound?
- Methodological Answer : SHELXL is employed for refining single-crystal X-ray diffraction data. Challenges like twinning or weak diffraction can be addressed using:
- SHELXD : For phase determination in cases of pseudosymmetry.
- SHELXE : For density modification and automated model building.
- Example refinement parameters: R₁ < 0.05, wR₂ < 0.12, and validation via the Cambridge Structural Database (CSD) .
Q. What in vitro assays are suitable for evaluating its COX/LOX inhibitory activity?
- Methodological Answer :
- COX-1/COX-2 Inhibition : Use purified enzyme kits (e.g., Cayman Chemical) with colorimetric detection of prostaglandin G₂ conversion. IC₅₀ values are calculated using a dose-response curve (e.g., 0.1–100 µM range).
- 15-LOX Inhibition : Monitor hydroperoxide formation spectrophotometrically at 234 nm. Docking studies (AutoDock Vina) can predict binding modes, emphasizing hydrophobic interactions with the thiazole-benzofuran scaffold .
Q. How do structural modifications influence its anticancer activity?
- Methodological Answer :
- SAR Studies : Substituents on the benzofuran (e.g., electron-withdrawing groups) enhance cytotoxicity. For example, bromination at position 5 of benzofuran increases apoptosis in MCF-7 cells (IC₅₀ = 12.3 µM vs. 28.5 µM for unmodified compound).
- Mechanistic Assays : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) validate pro-apoptotic effects .
Q. What strategies mitigate discrepancies in solubility and bioavailability during formulation?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays (≤0.1% DMSO to avoid cytotoxicity).
- Nanoformulation : Encapsulation in PLGA nanoparticles improves aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL free compound) and sustained release (48-hour profile) .
Data Analysis and Contradictions
Q. How should researchers address conflicting results from NMR and X-ray crystallography?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the thiazole ring) causing signal splitting.
- CSD Validation : Compare crystallographic bond lengths/angles with database entries (e.g., C–S bond: 1.74–1.78 Å).
- DFT Calculations : Optimize geometry (B3LYP/6-31G**) to reconcile spectroscopic and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
